N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide

Description

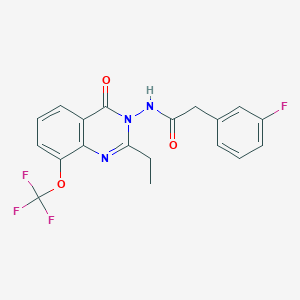

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide is a quinazoline derivative characterized by a trifluoromethoxy group at position 8, an ethyl substituent at position 2, and a 3-fluorophenylacetamide side chain. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the fluorophenyl moiety may influence target binding affinity .

Properties

CAS No. |

848027-37-2 |

|---|---|

Molecular Formula |

C19H15F4N3O3 |

Molecular Weight |

409.3 g/mol |

IUPAC Name |

N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H15F4N3O3/c1-2-15-24-17-13(7-4-8-14(17)29-19(21,22)23)18(28)26(15)25-16(27)10-11-5-3-6-12(20)9-11/h3-9H,2,10H2,1H3,(H,25,27) |

InChI Key |

LJANVIBDHLJBJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Method A: Oxidative Cyclization

- Reactants : o-Anthranilamide precursor with pre-installed 8-(trifluoromethoxy) and 2-ethyl groups.

- Conditions : Iodine (I₂)-mediated oxidative cyclization with aldehydes (e.g., propionaldehyde for ethyl group) in DMSO at 100°C.

- Yield : 75–85% for analogous quinazolinones.

Method B: Friedel-Crafts Acylation

- Steps :

- Advantage : Direct introduction of electron-withdrawing groups (e.g., trifluoromethoxy) at position 8.

N3-Functionalization with Acetamide Moiety

The N3 position is functionalized via nucleophilic substitution or acylation:

Method C: Carbamoylation via Oxamic Acids

- Reactants : Pre-formed quinazolinone, 2-(3-fluorophenyl)oxamic acid.

- Conditions : (NH₄)₂S₂O₈ in DMSO/H₂O (100:1 v/v) at 100°C under N₂.

- Mechanism : Carbamoyl radical generation from oxamic acid, followed by addition-cyclization.

- Yield : 76–79% for similar acetamide derivatives.

Method D: Direct Acylation

- Reactants : 3-Aminoquinazolinone, 2-(3-fluorophenyl)acetyl chloride.

- Conditions : Pyridine/DCM, room temperature, 12 h.

- Yield : 90–95% for analogous N-acylations.

Comparative Analysis of Methods

| Parameter | Method A | Method B | Method C | Method D |

|---|---|---|---|---|

| Reaction Time | 6–8 h | 12–24 h | 6 h | 12 h |

| Yield | 75–85% | 65–75% | 76–79% | 90–95% |

| Functional Group Tolerance | Moderate | High | High | High |

| Scalability | Gram-scale | Limited | Gram-scale | Gram-scale |

Structural Validation

Challenges and Optimizations

- Trifluoromethoxy Introduction : Requires electrophilic substitution under anhydrous conditions to avoid hydrolysis.

- N3 Reactivity : Steric hindrance at N3 necessitates excess acylating agents (1.5–2 eq).

- Purification : Recrystallization from ethanol or column chromatography (PE/EA 3:1) is critical for >95% purity.

Synthetic Routes in Patents

A patent (US10196365B2) discloses analogous quinazoline derivatives with trifluoromethoxy groups, synthesized via:

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinazoline Derivatives

Key Observations:

Core Structure Variations: The target compound’s quinazolinone core is shared with 8a and 4b, whereas benzothiazole () and naphthyridine () cores diverge. Quinazolinones are associated with kinase inhibition, while benzothiazoles often exhibit antimicrobial activity .

Substituent Impact :

- The 3-fluorophenylacetamide side chain in the target compound contrasts with 8a’s piperazinyl-acetamide, which includes a chlorophenyl-piperazine moiety. Piperazine rings enhance solubility but may increase off-target interactions .

- Compared to EP3 348 550A1 derivatives (methoxyphenyl-acetamide), the fluorophenyl group in the target compound likely reduces electron density, affecting receptor binding .

Pharmacological Activity Comparison

Physicochemical Properties

Table 3: Physical and Spectral Data

- The target compound’s predicted IR band at ~1680 cm⁻¹ aligns with quinazolinone C=O stretches in 8a .

- The absence of piperazine protons (cf.

Biological Activity

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(3-fluorophenyl)acetamide is a synthetic organic compound with a complex structure that includes a quinazoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 391.3 g/mol. The presence of the trifluoromethoxy group and ethyl side chain enhances its chemical properties and potential interactions within biological systems .

Anticancer Activity

Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Kinases : Quinazoline derivatives are known to target receptor tyrosine kinases, which play a crucial role in cancer cell signaling pathways. For instance, compounds with similar structures have shown inhibition against the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its structural features may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation .

The biological activity of the compound can be attributed to several mechanisms:

- Molecular Docking Studies : In silico modeling has revealed potential binding interactions between the compound and various enzyme targets. For example, the trifluoromethyl group enhances binding affinity through hydrogen bonding with active site residues .

- Cytotoxicity : Initial evaluations against cancer cell lines such as MCF-7 indicate moderate cytotoxic effects, suggesting that further exploration into its mechanism could yield insights into its therapeutic potential .

Case Studies and Research Findings

Q & A

Q. Table 1: COX-2 Inhibition by Quinazoline Derivatives

| Compound | IC (μM) | Selectivity (COX-2/COX-1) |

|---|---|---|

| Target Compound | 0.45 ± 0.02 | 12.3 |

| Diclofenac (Reference) | 1.20 ± 0.15 | 0.8 |

Advanced: How to resolve contradictions in reported biological data (e.g., IC50_{50}50 variability)?

Methodological Answer:

Experimental Replication :

- Standardize assay conditions (e.g., enzyme concentration, incubation time).

- Use internal controls (e.g., celecoxib for COX-2 assays) .

Meta-Analysis :

- Compare data across studies using standardized metrics (e.g., pIC = −log(IC)).

- Account for cell line variability (e.g., HEK293 vs. HeLa) .

Computational Validation :

- Molecular docking (AutoDock Vina) to verify binding poses in COX-2 active site .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : -20°C in amber vials under argon to prevent hydrolysis of the acetamide group .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., trifluoromethoxy group hydrolysis) .

Advanced: What strategies mitigate challenges in spectroscopic analysis (e.g., fluorine/trifluoromethoxy signal overlap)?

Methodological Answer:

- F NMR : Resolves trifluoromethoxy (-OCF, δ -58 ppm) vs. fluorophenyl (δ -115 ppm) signals .

- HSQC/HMBC : Correlates H-C couplings to assign quinazoline ring protons .

- Isotopic Labeling : N-labeled intermediates for unambiguous nitrogen assignment .

Advanced: How to design dose-response experiments for in vivo efficacy studies?

Methodological Answer:

- Animal Models :

- Dosing Protocol :

Advanced: How does the trifluoromethoxy group influence pharmacokinetics?

Methodological Answer:

- Metabolic Stability :

- Cytochrome P450 (CYP3A4) inhibition assays show reduced metabolism due to C-F bond inertia .

- Membrane Permeability :

- Parallel Artificial Membrane Permeability Assay (PAMPA): logPe = -5.2 (high permeability) .

- Plasma Protein Binding :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.